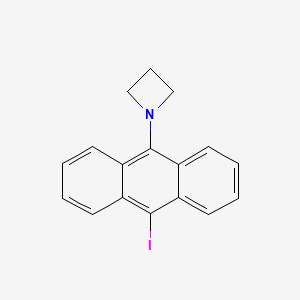
1-(10-Iodo-9-anthryl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10-Iodo-9-anthryl)azetidine is a compound that belongs to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the iodine atom on the anthryl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(10-Iodo-9-anthryl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Analyse Chemischer Reaktionen
1-(10-Iodo-9-anthryl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom on the anthryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Ring-Opening Reactions: Due to the ring strain in azetidines, they are prone to ring-opening reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(10-Iodo-9-anthryl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1-(10-Iodo-9-anthryl)azetidine involves its interaction with molecular targets through its azetidine ring and the iodine-substituted anthryl group. The ring strain in azetidines facilitates bond cleavage and functionalization, making it a reactive intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1-(10-Iodo-9-anthryl)azetidine can be compared with other azetidines and related compounds:
Azetidine-2-carboxylic acid: A naturally occurring azetidine with significant biological activity.
Azelnidipine: An antihypertensive drug containing an azetidine ring.
Cobimetinib: A mitogen-activated protein kinase inhibitor with an azetidine scaffold.
The uniqueness of this compound lies in the presence of the iodine atom on the anthryl group, which imparts distinct chemical and physical properties to the compound.
Eigenschaften
Molekularformel |
C17H14IN |
|---|---|
Molekulargewicht |
359.20 g/mol |
IUPAC-Name |
1-(10-iodoanthracen-9-yl)azetidine |
InChI |
InChI=1S/C17H14IN/c18-16-12-6-1-3-8-14(12)17(19-10-5-11-19)15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2 |
InChI-Schlüssel |
ZYUFUOBUYCHNDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















